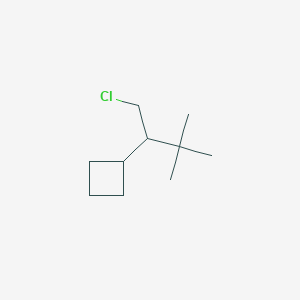
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C10H19Cl. It is a cyclobutane derivative characterized by the presence of a chlorine atom and a dimethylbutyl group. This compound is notable for its unique structure, which combines the stability of cyclobutane with the reactivity of a chlorinated alkyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane typically involves the chlorination of 3,3-dimethylbutan-2-ylcyclobutane. This can be achieved through various methods, including:
Free Radical Chlorination: This method involves the use of chlorine gas (Cl2) and ultraviolet light to initiate the formation of free radicals, leading to the substitution of a hydrogen atom with a chlorine atom.
Electrophilic Chlorination: This method uses reagents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) to introduce the chlorine atom into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically using strong bases like potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form alcohols or ketones, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products
Substitution: Alcohols, nitriles, amines
Elimination: Alkenes
Oxidation: Alcohols, ketones
科学研究应用
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane involves its reactivity as a chlorinated alkyl compound. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research.
相似化合物的比较
Similar Compounds
Cyclobutane: A simple cyclic hydrocarbon with the formula C4H8.
1-Chlorobutane: A linear alkyl chloride with the formula C4H9Cl.
3,3-Dimethylbutane: A branched alkane with the formula C6H14.
Uniqueness
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane is unique due to its combination of a cyclobutane ring and a chlorinated dimethylbutyl group. This structure imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications.
属性
分子式 |
C10H19Cl |
|---|---|
分子量 |
174.71 g/mol |
IUPAC 名称 |
(1-chloro-3,3-dimethylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-10(2,3)9(7-11)8-5-4-6-8/h8-9H,4-7H2,1-3H3 |
InChI 键 |
SNWBMOSQXBSADN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CCl)C1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


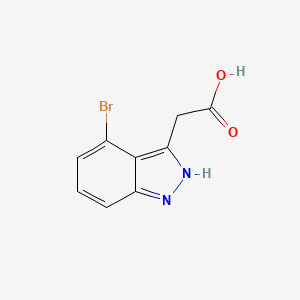
![5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one](/img/structure/B13167560.png)
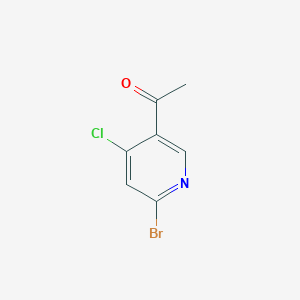
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde](/img/structure/B13167569.png)
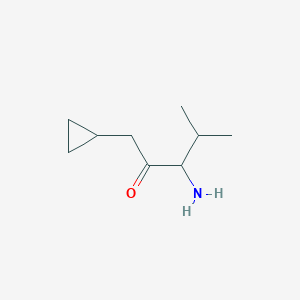
![tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13167577.png)
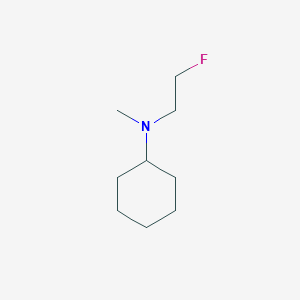

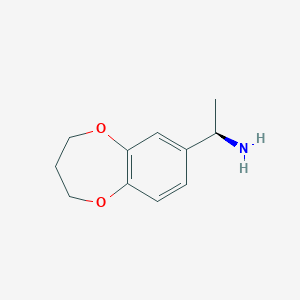
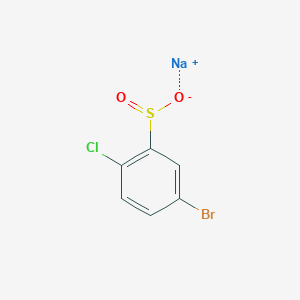


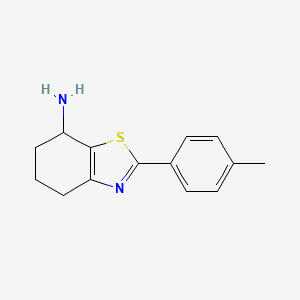
![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)
